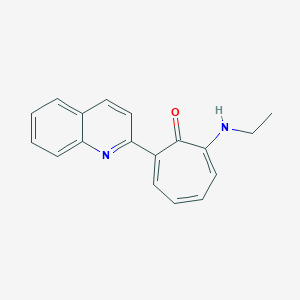![molecular formula C14H11BrF3NO3S B288093 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C15H11BrF3NO3S. It is commonly known as BTF, and it has been widely used in scientific research for its unique properties. BTF is a sulfonamide-based compound that has been synthesized using various methods and has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of BTF is not fully understood. However, it has been suggested that BTF may exert its effects by binding to specific enzymes or receptors in the body. For example, BTF has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and blocking its activity.
Biochemical and physiological effects:
BTF has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. BTF has also been found to have anti-inflammatory and anti-cancer activities. In addition, BTF has been used as a fluorescent probe for the detection of metal ions in biological systems.
実験室実験の利点と制限
BTF has several advantages as a research tool. It is a potent inhibitor of several enzymes and has been shown to have anti-inflammatory and anti-cancer activities. BTF has also been used as a fluorescent probe for the detection of metal ions in biological systems. However, there are some limitations to the use of BTF in lab experiments. For example, it may have off-target effects, and its mechanism of action is not fully understood. In addition, BTF may not be suitable for use in certain experimental systems.
将来の方向性
There are several future directions for the study of BTF. One area of research could focus on the development of new synthetic methods for the production of BTF and its analogs. Another area of research could focus on the identification of new targets for BTF and the development of new therapeutic applications. In addition, further studies could be conducted to elucidate the mechanism of action of BTF and its effects on various biological systems. Finally, the use of BTF as a fluorescent probe for the detection of metal ions in biological systems could be further explored.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, or BTF, is a chemical compound that has been widely used in scientific research for its unique properties. BTF has been synthesized using various methods and has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. BTF has been shown to have potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to have anti-inflammatory and anti-cancer activities. Further studies could be conducted to elucidate the mechanism of action of BTF and its effects on various biological systems.
合成法
The synthesis of BTF can be achieved using various methods, including the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base. The reaction is carried out in a suitable solvent, and the product is purified using chromatography techniques. Another method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of an amine base, followed by the addition of a reducing agent to obtain the desired product.
科学的研究の応用
BTF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. BTF has also been shown to have anti-inflammatory and anti-cancer activities. In addition, BTF has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
製品名 |
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
分子式 |
C14H11BrF3NO3S |
分子量 |
410.21 g/mol |
IUPAC名 |
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H11BrF3NO3S/c1-22-12-7-6-9(15)8-13(12)23(20,21)19-11-5-3-2-4-10(11)14(16,17)18/h2-8,19H,1H3 |
InChIキー |
SFICGCPYSMTITQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
正規SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)